Sulfur Oxidation State: Sulfone (S-VI) vs. Sulfide (S-II) — Metabolic Stability and Redox Inertness
The target compound contains a cyclic sulfone (S,S-dioxide) with sulfur in the +6 oxidation state, whereas the closest commercial analog, 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 212710-51-5), contains a thioether (sulfide) with sulfur in the +2 oxidation state [1][2]. Literature on sulfur pharmacology establishes that sulfides are susceptible to metabolic S-oxidation (to sulfoxide and sulfone) and reduction, introducing pharmacokinetic variability, while sulfones are termed 'rock-solid' metabolically stable functional groups that resist redox cycling [3]. In a documented matched-pair context using phenyl sulfone/sulfoxide/sulfide-triazolyl thiogalactoside derivatives, the sulfone formed three hydrogen bonds (two direct to Asn and Arg side chains, one water-mediated to Asp), whereas the sulfide engaged in entirely different binding interactions, demonstrating that sulfur oxidation state is not merely a physicochemical modifier but a determinant of molecular recognition geometry [4].
| Evidence Dimension | Sulfur oxidation state and associated metabolic stability profile |
|---|---|
| Target Compound Data | Sulfur in +6 oxidation state (cyclic sulfone / S,S-dioxide); metabolically stable functional group; forms up to 3 H-bonds in protein-ligand complexes [3][4] |
| Comparator Or Baseline | CAS 212710-51-5: Sulfur in +2 oxidation state (thioether/sulfide); susceptible to metabolic S-oxidation and reduction [3] |
| Quantified Difference | Qualitative categorical difference (sulfone vs. sulfide); sulfone recognized as metabolically inert, sulfide as redox-labile; sulfone contributed 3 H-bonds vs. sulfide forming different interaction pattern in galectin-3 study [3][4] |
| Conditions | Literature review of sulfur pharmacology (Science.org, 2021) and X-ray crystallography/thermodynamic analysis of galectin-3 ligand complexes (J. Med. Chem., 2023) [3][4] |
Why This Matters
For in vivo pharmacology or metabolic studies, the sulfide analog (CAS 212710-51-5) introduces redox-mediated pharmacokinetic variability absent in the sulfone target compound, making the sulfone the superior choice when metabolic stability is a selection criterion.
- [1] PubChem CID 60727955: SMILES C1CS(=O)(=O)CC12C(=O)NC(=O)N2 confirms sulfone (S,S-dioxide) at position 7. https://pubchem.ncbi.nlm.nih.gov/compound/1341069-95-1 View Source
- [2] PubChem CID 4868343: SMILES C1CSCC12C(=O)NC(=O)N2 confirms thioether (sulfide) at position 7. https://pubchem.ncbi.nlm.nih.gov/compound/4868343 View Source
- [3] Lowe D. Sulfur, Your Pal. Mostly. Science.org. 2021 Apr 10. 'Sulfone: finally, a metabolically stable one. Sulfones have a reputation as rock-solid functional groups.' https://www.science.org/content/blog-post/sulfur-your-pal-mostly View Source
- [4] Mahanti M, et al. Ligand Sulfur Oxidation State Progressively Alters Galectin-3-Ligand Complex Conformations To Induce Affinity-Influencing Hydrogen Bonds. J Med Chem. 2023;66(21):14716-14723. doi:10.1021/acs.jmedchem.3c01255 View Source
